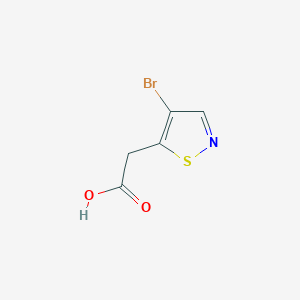

2-(4-Bromo-1,2-thiazol-5-yl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H4BrNO2S |

|---|---|

Molecular Weight |

222.06 g/mol |

IUPAC Name |

2-(4-bromo-1,2-thiazol-5-yl)acetic acid |

InChI |

InChI=1S/C5H4BrNO2S/c6-3-2-7-10-4(3)1-5(8)9/h2H,1H2,(H,8,9) |

InChI Key |

ZVOQSPCZCINJMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=NSC(=C1Br)CC(=O)O |

Origin of Product |

United States |

Derivatization Strategies for 2 4 Bromo 1,2 Thiazol 5 Yl Acetic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for derivatization. Standard esterification and amidation reactions can be employed to introduce a variety of substituents, which can modulate the compound's lipophilicity, solubility, and biological activity.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid, hydrochloric acid), is a common approach. Alternatively, for more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to activate the carboxylic acid for reaction with an alcohol. The use of alkyl halides in the presence of a base is another effective method for ester synthesis.

Amidation: The formation of amides from the carboxylic acid moiety introduces a key structural motif found in many biologically active molecules. Similar to esterification, the carboxylic acid can be activated using coupling agents like DCC, EDC, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) followed by the addition of a primary or secondary amine. This method is highly efficient and allows for the introduction of a wide array of amine-containing fragments.

Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reagents and Conditions | Product | Representative Yield (%) |

| Esterification | Methanol, H₂SO₄ (cat.), Reflux | Methyl 2-(4-bromo-1,2-thiazol-5-yl)acetate | 75-90 |

| Amidation | Benzylamine, EDC, HOBt, DMF, rt | N-Benzyl-2-(4-bromo-1,2-thiazol-5-yl)acetamide | 80-95 |

Functionalization at the Bromine Atom via Cross-Coupling Reactions

The bromine atom at the C4 position of the thiazole (B1198619) ring is a prime site for modification through various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-thiazole derivative with a boronic acid or boronate ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃). This allows for the introduction of aryl, heteroaryl, and vinyl groups.

Heck Coupling: The Heck reaction facilitates the substitution of the bromine atom with an alkene, catalyzed by a palladium complex. This is a valuable method for synthesizing styryl and other unsaturated derivatives.

Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is employed. This reaction couples the bromo-thiazole with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.

Stille Coupling: The Stille coupling utilizes organostannanes as coupling partners to introduce a variety of alkyl, aryl, and vinyl groups.

Negishi Coupling: In the Negishi coupling, an organozinc reagent is used to transfer an organic group to the thiazole ring under palladium catalysis. This method is known for its high functional group tolerance. nih.govresearchgate.net

Table 2: Examples of Cross-Coupling Reactions on Bromo-Thiazole Scaffolds

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type | Representative Yield (%) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Phenyl-1,2-thiazole derivative | 60-85 |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 4-Styryl-1,2-thiazole derivative | 50-75 |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(Phenylethynyl)-1,2-thiazole derivative | 70-90 |

| Stille | Tributyl(vinyl)tin | Pd(PPh₃)₄ | 4-Vinyl-1,2-thiazole derivative | 55-80 |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | 4-Phenyl-1,2-thiazole derivative | 65-90 |

Chemical Modifications of the Thiazole Nitrogen Atom

The nitrogen atom in the 1,2-thiazole (isothiazole) ring is nucleophilic and can be targeted for chemical modification.

N-Alkylation: The thiazole nitrogen can be alkylated using various alkylating agents, such as alkyl halides or sulfates, to form N-alkyl isothiazolium salts. pharmaguideline.comcdnsciencepub.com These quaternary salts can exhibit different physicochemical properties and biological activities compared to the parent molecule. The reaction conditions typically involve a suitable solvent and may be performed at room or elevated temperatures. The formation of these thiazolium salts can also influence the reactivity of the other positions on the ring. pharmaguideline.com

Table 3: N-Alkylation of the Thiazole Ring

| Alkylating Agent | Conditions | Product |

| Methyl iodide | Acetonitrile (B52724), rt | 2-Methyl-4-bromo-5-(carboxymethyl)isothiazol-2-ium iodide |

| Benzyl bromide | DMF, 60 °C | 2-Benzyl-4-bromo-5-(carboxymethyl)isothiazol-2-ium bromide |

Introduction of Diverse Substituents for Structural Diversity and Chemical Space Expansion

To broadly explore the chemical space around 2-(4-bromo-1,2-thiazol-5-yl)acetic acid, a combination of the aforementioned derivatization strategies can be employed. The sequential or orthogonal application of these reactions allows for the introduction of a vast array of substituents at different positions of the molecule. For instance, the carboxylic acid can first be converted to an amide, followed by a Suzuki coupling at the bromine position to introduce an aryl group. Subsequently, the thiazole nitrogen could be alkylated. This systematic approach enables the generation of a large library of analogues with diverse structural features. This diversity is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of materials.

Stereoselective Synthesis of Chiral Analogues

While this compound itself is not chiral, chirality can be introduced through derivatization.

Amidation with Chiral Amines: One of the most straightforward methods to introduce a stereocenter is by forming an amide with a chiral amine. A wide variety of enantiomerically pure primary and secondary amines are commercially available, allowing for the synthesis of diastereomeric amides.

Esterification with Chiral Alcohols: Similarly, esterification with a chiral alcohol will result in the formation of diastereomeric esters.

Asymmetric Synthesis of Side-Chain Derivatives: More complex chiral analogues could be synthesized by modifying the acetic acid side chain. For example, asymmetric alpha-alkylation of the corresponding ester enolate, using a chiral auxiliary or a chiral phase-transfer catalyst, could introduce a stereocenter adjacent to the thiazole ring.

The synthesis of such chiral derivatives is significant as stereochemistry often plays a critical role in the biological activity of molecules.

Despite a comprehensive search for spectroscopic and analytical data for the chemical compound "this compound," no specific experimental data for its ¹H NMR, ¹³C NMR, IR, or mass spectrometry could be located in the public domain.

The performed searches yielded information on related but structurally distinct compounds, including various bromo-substituted thiazole derivatives and other acetic acid compounds. However, no research articles, spectral databases, or other reliable sources containing the specific characterization data for this compound were identified.

Consequently, the advanced spectroscopic and analytical characterization of this particular compound, as outlined in the requested article structure, cannot be provided at this time. The generation of detailed research findings and data tables for its NMR, IR, and MS analysis is not possible without access to the primary experimental data.

Therefore, the article focusing solely on the chemical compound “this compound” with the specified detailed analytical characterization cannot be generated. There is no table of compounds provided as the primary subject of the article could not be detailed.

Advanced Spectroscopic and Analytical Characterization

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a precursor ion and analyzing the resulting product ions. In a typical MS/MS experiment for 2-(4-Bromo-1,2-thiazol-5-yl)acetic acid, the molecule would first be ionized, commonly using electrospray ionization (ESI), to form the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Due to the presence of bromine, the isotopic pattern of the molecular ion would be a key diagnostic feature, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The precursor ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, thereby confirming the compound's constitution and stereochemistry.

For this compound, a single crystal of suitable quality would be grown and irradiated with X-rays. The diffraction pattern produced is then used to construct an electron density map, from which the positions of the individual atoms can be determined.

Although a crystal structure for this specific compound has not been reported, studies on related bromothiazole derivatives, such as 2,4-dibromothiazole, have been published. researchgate.net For this compound, X-ray analysis would be expected to reveal a planar thiazole (B1198619) ring. The acetic acid side chain would likely exhibit some degree of rotational freedom. Key structural parameters that would be determined include the C-Br, C-S, C-N, and C=C bond lengths within the thiazole ring, as well as the geometry of the acetic acid moiety. Furthermore, the analysis would elucidate intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictate the crystal packing arrangement. researchgate.netnih.govnih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This is a crucial step in verifying the empirical formula of a newly synthesized molecule. For this compound, with the chemical formula C₅H₄BrNO₂S, the theoretical elemental composition can be calculated.

The most common method for determining the percentages of carbon, hydrogen, nitrogen, and sulfur is combustion analysis. velp.comeltra.com In this process, a small, accurately weighed sample of the compound is combusted in a stream of oxygen at high temperatures. The resulting gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified. oealabs.commeasurlabs.comiastate.edu

The comparison between the experimentally determined percentages and the calculated theoretical values provides a measure of the compound's purity and confirms its empirical formula.

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 25.23 |

| Hydrogen | H | 1.70 |

| Bromine | Br | 33.56 |

| Nitrogen | N | 5.88 |

| Oxygen | O | 13.44 |

| Sulfur | S | 13.47 |

Chromatographic Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of a chemical compound by separating it from any impurities. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile, polar compounds like this compound.

A typical HPLC method for this compound would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (often containing a small amount of acid like trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comresearchgate.net Detection is commonly performed using a UV detector, set to a wavelength where the thiazole ring exhibits strong absorbance. researchgate.netnih.gov

The purity of the sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would show a single, sharp, and symmetrical peak. The method would be validated for parameters such as linearity, accuracy, and precision to ensure reliable results. nih.gov

In Silico and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict various molecular properties. For 2-(4-Bromo-1,2-thiazol-5-yl)acetic acid, a DFT study, likely using a basis set such as B3LYP/6-311+G**, would be employed to determine its electronic characteristics. nih.gov

Key properties that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Furthermore, the molecular electrostatic potential (MEP) map would be generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 3.2 Debye | Measures the overall polarity of the molecule. |

| Total Energy | -2850 Hartrees | The total electronic energy of the molecule in its ground state. |

Before its properties or interactions can be accurately modeled, the most stable three-dimensional structure of this compound must be determined. Conformational analysis involves exploring the potential energy surface of the molecule by rotating its single bonds to identify all possible low-energy conformers.

Each of these conformers would then be subjected to geometry optimization and energy minimization, typically using molecular mechanics force fields (like MMFF94) or quantum mechanical methods, to find the global minimum energy conformation. nih.gov This optimized structure is crucial as it represents the most probable and stable arrangement of the atoms and serves as the starting point for more complex studies like molecular docking and dynamics simulations. mdpi.com

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is instrumental in predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. nih.gov

For this compound, a docking study would involve preparing its 3D structure (obtained from energy minimization) and docking it into the active site of a selected protein target. Thiazole (B1198619) derivatives have been investigated as inhibitors for various enzymes, such as cyclooxygenases (COX), DNA gyrase, and elastase. nih.govacs.orgekb.eg The docking algorithm would then generate multiple possible binding poses, which are scored based on factors like intermolecular energies, including hydrogen bonds and hydrophobic interactions. The results would highlight the most likely binding mode and provide an estimate of the binding free energy, indicating the strength of the interaction.

| Parameter | Illustrative Finding | Interpretation |

|---|---|---|

| Binding Energy (kcal/mol) | -8.2 | A lower value indicates a stronger, more favorable binding interaction. |

| Hydrogen Bonds | 2 | Interactions with Arg120 (acetic acid) and Ser353 (thiazole nitrogen). Crucial for specificity and affinity. |

| Hydrophobic Interactions | 4 | Interactions with Leu352, Val523, Ala527. Contribute to the stability of the complex. |

| Key Interacting Residues | Arg120, Ser353, Leu352, Val523 | Amino acids in the active site that are critical for binding the ligand. |

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations can be employed to study the stability and dynamic behavior of the ligand-protein complex over time. plos.org An MD simulation calculates the motion of every atom in the system by solving Newton's equations of motion, providing a detailed view of the complex's flexibility and the persistence of key interactions. nih.govfrontiersin.org

An MD simulation of the this compound-protein complex, solvated in a water box with ions, would be run for a duration of nanoseconds to microseconds. The resulting trajectory would be analyzed to assess the stability of the complex. Key metrics include the Root Mean Square Deviation (RMSD) of the protein and ligand, the Root Mean Square Fluctuation (RMSF) of individual residues, and the analysis of hydrogen bond occupancy throughout the simulation. This provides a more realistic and dynamic understanding of the binding event than the static picture offered by docking. dntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For thiazole derivatives, QSAR models can predict the activity of new, unsynthesized compounds based on calculated molecular descriptors. researchgate.netufv.br

To develop a QSAR model relevant to this compound, a dataset of structurally similar thiazoles with known biological activity against a specific target would be required. For each compound, a variety of molecular descriptors—such as electronic, steric, hydrophobic, and topological properties—would be calculated. Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms would then be used to create a model that correlates a subset of these descriptors with the observed activity. The bromine atom and the acetic acid side chain on the thiazole ring would be represented by specific descriptors, and the resulting QSAR equation would quantify their contribution to the activity. researchgate.net

| Descriptor Type | Descriptor Example | Potential Influence on Biological Activity |

|---|---|---|

| Electronic | Partial Charge on Carboxylate Oxygen | Influences hydrogen bonding and electrostatic interactions with the target. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Relates to membrane permeability and hydrophobic interactions. |

| Steric/Topological | Molecular Weight | Affects the size and fit of the molecule within the binding pocket. |

| Steric/Topological | Wiener Index | Describes molecular branching and compactness. |

| Electronic | HOMO/LUMO Energies | Correlates with the molecule's reactivity and ability to participate in charge-transfer interactions. |

Pharmacophore Modeling and Virtual Screening for Novel Target Discovery

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net A pharmacophore model can be generated based on the structures of several known active compounds or from a ligand-protein complex. semanticscholar.org

For a class of active thiazole derivatives including this compound, a pharmacophore model would typically consist of features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. For instance, the carboxylic acid group would be a hydrogen bond donor and acceptor, the thiazole ring a potential aromatic/hydrophobic feature, and the bromo-phenyl moiety a hydrophobic feature. Once validated, this pharmacophore model can be used as a 3D query to rapidly screen large databases of chemical compounds (virtual screening) to identify new molecules that match the pharmacophore and are therefore likely to be active against the same target. acs.org

| Pharmacophoric Feature | Corresponding Chemical Group | Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of acetic acid | Forms hydrogen bonds with donor residues in the target. |

| Hydrogen Bond Donor (HBD) | Hydroxyl group of acetic acid | Forms hydrogen bonds with acceptor residues in the target. |

| Hydrophobic/Aromatic (HY/AR) | Thiazole ring | Engages in hydrophobic or pi-stacking interactions. |

| Hydrophobic (HY) | Bromophenyl group | Occupies a hydrophobic pocket in the active site. |

Preclinical Biological Activity Investigations

In Vitro Biological Assays for Target Identification and Validation

In the early stages of drug discovery, in vitro assays are crucial for identifying and validating the molecular targets of a compound. These assays provide foundational data on how a substance may interact with biological systems at a molecular level.

Enzyme Inhibition Studies

Enzyme inhibition assays are fundamental in determining if a compound can modulate the activity of specific enzymes that are implicated in disease pathways. For a compound like 2-(4-Bromo-1,2-thiazol-5-yl)acetic acid, researchers would typically screen it against a panel of relevant enzymes. For instance, various thiazole (B1198619) derivatives have been investigated as inhibitors of enzymes such as α-glucosidase and DNA gyrase. However, specific data detailing the enzyme inhibitory activity of this compound is not currently available.

Receptor Binding Assays

Receptor binding assays are employed to understand if a compound can bind to specific cellular receptors, which can either activate or block the receptor's function. This is a key mechanism for many drugs. There is currently no specific information available from receptor binding assays for this compound.

Cell-Based Assays

Following initial molecular screening, cell-based assays are used to assess the biological effects of a compound in a more complex, cellular environment. These assays can provide insights into a compound's potential therapeutic efficacy.

Anti-inflammatory Potential in Cellular Models

The anti-inflammatory potential of novel compounds is often evaluated in cellular models that mimic inflammatory processes. For example, researchers might measure the inhibition of pro-inflammatory cytokine production in immune cells. While some thiazole derivatives have shown promise in this area, specific studies on the anti-inflammatory effects of this compound in cellular models have not been reported.

Antibacterial and Antifungal Efficacy in Microbial Cultures

The antimicrobial properties of new chemical entities are tested against a range of pathogenic bacteria and fungi. These tests determine the minimum inhibitory concentration (MIC) required to prevent microbial growth. The general class of 2-aminothiazoles has been synthesized and evaluated for antibacterial properties. However, specific data on the antibacterial and antifungal efficacy of this compound against microbial cultures is not available in the reviewed literature.

Anticancer Activity in Cell Lines

The potential of a compound to inhibit the growth of cancer cells is assessed using various cancer cell lines. These assays measure cytotoxicity and other effects on cell proliferation. Thiazole-based stilbene analogs, for example, have been investigated as potential DNA topoisomerase IB inhibitors with cytotoxic effects against cancer cell lines nih.gov. However, there is no specific data available on the anticancer activity of this compound in such assays.

Antiviral Activity in Cell Cultures

The thiazole nucleus is a component of various compounds that have been investigated for their antiviral properties. Thiazole derivatives have been reported to exhibit inhibitory effects against a range of viruses, including influenza viruses, coronaviruses, herpes viruses, hepatitis B and C, and human immunodeficiency viruses (HIV) nih.gov. The class of compounds known as thiazolides, for instance, has demonstrated broad-spectrum antiviral activity d-nb.info. However, a comprehensive review of the scientific literature did not yield specific studies evaluating the antiviral activity of this compound in cell cultures. While the broader class of thiazole-containing compounds shows promise in antiviral research, dedicated screening of this specific brominated thiazole acetic acid derivative is required to ascertain its potential in this area.

Immunomodulatory Effects in Cellular Systems

Thiazole derivatives have been explored for their potential to modulate the immune system. For instance, certain carboxyalkylthio-substituted thiazole-carboxylic acids have been synthesized and examined for their ability to activate macrophages and stimulate delayed-type hypersensitivity reactions. While these studies indicate that the thiazole scaffold can be a basis for new immunomodulators, there is currently no specific scientific literature available that investigates the immunomodulatory effects of this compound in cellular systems. Therefore, its capacity to influence immune cell function remains to be determined.

Anti-mycobacterial Activity Assessment

The search for novel anti-mycobacterial agents has led to the investigation of various heterocyclic compounds, including those containing a thiazole ring. Thiazole derivatives have been recognized for their potential antitubercular activity. However, specific studies on the anti-mycobacterial activity of this compound have not been identified in the current body of scientific literature. While related thiazole structures have shown promise, the efficacy of this particular bromo-substituted acetic acid derivative against Mycobacterium species is yet to be experimentally evaluated.

Cytotoxicity Profiling in Mammalian Cell Lines

The cytotoxic potential of various thiazole-based compounds has been evaluated against a range of mammalian cell lines. While specific data for this compound is not available, studies on structurally related thiazole derivatives provide insights into the potential cytotoxicity of this class of compounds. For example, a series of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives, which contain a thiazolidine ring, have been synthesized and tested for their antibacterial activity, with some compounds showing low toxicity against mammalian cells. In another study, certain thiazole-based stilbene analogs exhibited cytotoxicity against human breast cancer (MCF-7) and human colon cancer (HCT116) cell lines, with IC50 values in the micromolar range.

To illustrate the cytotoxic potential of the broader class of compounds, the following table summarizes the IC50 values of some thiazole derivatives against various cancer cell lines. It is important to note that these are not the specific compound of interest but are structurally related.

| Compound/Derivative | Cell Line | IC50 (µM) |

| (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole | MCF-7 | 0.78 |

| (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole | HCT116 | Not Reported |

| (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole | MCF-7 | Not Reported |

| (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole | HCT116 | 0.62 |

This table presents data for thiazole-based stilbene analogs to provide context on the potential cytotoxicity of this class of compounds.

Further research is necessary to establish the specific cytotoxicity profile of this compound against a panel of mammalian cell lines.

In Vivo Preclinical Models for Efficacy Studies (Excluding Human Trials)

Cardiovascular System Modulation in Isolated Organ Models (e.g., isolated rat hearts and blood vessels)

Recent studies have investigated the cardiovascular effects of newly synthesized thiazole acetic acid derivatives using isolated rat hearts and thoracic aortas. While this compound was not directly tested, a structurally similar compound, 2-(4-bromo phenyl amino)-4-(4-chlorophenyl) thiazole-5-acetatic acid (SMVA-42), was evaluated.

The findings from these studies indicated that several of the tested thiazole acetic acid derivatives, including SMVA-42, could significantly increase the developed tension in isolated rat hearts, an effect that was augmented in the presence of adrenaline. nih.gov Notably, this increase in tension was not accompanied by a significant change in heart rate. nih.gov

In isolated rat aortic preparations, SMVA-42 was unique among the tested compounds in its ability to induce a dose-dependent contractile response. nih.govnih.gov This effect suggests a direct action on the vascular smooth muscle. The contractile response induced by SMVA-42 was nearly abolished in the presence of prazosin, an antagonist of the alpha-1 adrenergic receptor. nih.govnih.govmdpi.comresearchgate.net

The following table summarizes the observed effects of the structurally similar compound SMVA-42 in isolated rat organ models:

| Isolated Organ Model | Parameter Measured | Observed Effect of SMVA-42 |

| Isolated Rat Heart | Developed Tension | Significant increase (p < 0.01) |

| Isolated Rat Heart | Heart Rate | No significant change |

| Isolated Rat Aorta | Contractile Response | Dose-dependent increase |

| Isolated Rat Aorta | Contractile Response in presence of Prazosin | Abolished |

These findings suggest that compounds structurally related to this compound may possess positive inotropic and vasoconstrictive properties. However, direct testing of this compound is required to confirm these activities.

Investigation of Mechanism of Action at the Molecular and Cellular Level

The precise mechanism of action for this compound at the molecular and cellular level has not been extensively elucidated. However, preclinical studies on structurally similar compounds provide some initial insights.

The investigation into the cardiovascular effects of 2-(4-bromo phenyl amino)-4-(4-chlorophenyl) thiazole-5-acetatic acid (SMVA-42) revealed that its contractile effect on isolated blood vessels was abolished by prazosin. nih.govnih.govmdpi.comresearchgate.net This suggests that the vascular effects of this compound may be mediated through an agonistic interaction with alpha-1 adrenergic receptors. mdpi.com Alpha-1 adrenergic receptors are G-protein coupled receptors that, upon activation, lead to an increase in intracellular calcium levels in vascular smooth muscle cells, resulting in vasoconstriction.

Beyond this potential interaction with adrenergic receptors, the broader molecular mechanisms underpinning the other potential biological activities of this compound, such as any antiviral, immunomodulatory, or anti-mycobacterial effects, remain unknown. Further research, including binding assays, enzymatic assays, and cellular signaling studies, would be necessary to identify the specific molecular targets and pathways modulated by this compound.

Structure Activity Relationship Sar Studies of 2 4 Bromo 1,2 Thiazol 5 Yl Acetic Acid Derivatives

Systematic Modification of the Acetic Acid Moiety and its Impact on Biological Activity

The acetic acid group of 2-(4-Bromo-1,2-thiazol-5-yl)acetic acid is a crucial pharmacophore that significantly influences the molecule's pharmacokinetic and pharmacodynamic properties. Modifications to this moiety, such as esterification, amidation, or replacement with other acidic isosteres, can have a profound impact on biological activity.

For instance, the conversion of the carboxylic acid to its corresponding ester or amide can alter the compound's polarity, solubility, and ability to interact with biological targets. While specific studies on this compound are limited, research on related thiazole (B1198619) acetic acid derivatives has shown that such modifications can modulate activity. For example, in a series of new thiazole acetic acid derivatives, the esterified form, ethyl 2-(phenyl amino)-4-(4-chlorophenyl) thiazole-5-acetate, demonstrated different effects on developed tension in isolated rat hearts compared to its corresponding carboxylic acid. nih.gov

Furthermore, the acidic nature of the moiety is often essential for binding to specific receptors or enzyme active sites through ionic interactions or hydrogen bonding. The impact of these modifications is often target-dependent.

Table 1: Hypothetical Modifications of the Acetic Acid Moiety and Potential Impact on Activity

| Modification | Potential Impact on Physicochemical Properties | Potential Impact on Biological Activity |

| Esterification (e.g., methyl or ethyl ester) | Increased lipophilicity, decreased acidity | Altered receptor binding, potential for prodrug strategy |

| Amidation (e.g., primary, secondary, or tertiary amide) | Varied polarity depending on substituents, loss of acidity | New hydrogen bonding interactions, altered target specificity |

| Replacement with bioisosteres (e.g., tetrazole, hydroxamic acid) | Altered pKa and spatial arrangement | Maintained or enhanced binding affinity, improved metabolic stability |

Influence of the Bromine Atom Position and Substitution Patterns on the Thiazole Ring

The presence and position of the bromine atom on the 1,2-thiazole ring are critical determinants of the biological activity of this compound. Halogen atoms, such as bromine, can influence a molecule's lipophilicity, electronic properties, and metabolic stability, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with biological targets.

In broader studies of thiazole derivatives, the nature and position of halogen substituents have been shown to be crucial for activity. For example, in a series of antimicrobial thiazole derivatives, the presence of chloro, bromo, or fluoro substituents increased activity against vancomycin-intermediate Staphylococcus aureus (VISA). nih.gov

Table 2: Predicted Influence of Bromine Substitution Patterns on Biological Activity

| Substitution Pattern | Predicted Electronic Effect | Predicted Steric Effect | Potential Impact on Biological Activity |

| 4-Bromo (Lead Compound) | Electron-withdrawing | Moderate bulk | Establishes baseline activity |

| 3-Bromo | Electron-withdrawing | Moderate bulk, different vector | Altered binding orientation and potency |

| No Halogen | Neutral | Reduced bulk | Likely decrease in lipophilicity and potency |

| 4-Chloro | Electron-withdrawing (stronger than Br) | Smaller bulk | Potentially altered potency and metabolic stability |

| 4-Fluoro | Strongest electron-withdrawing | Smallest bulk | Significant change in electronic properties, may improve metabolic stability |

Note: The predictions in this table are based on established principles of halogen substitution in medicinal chemistry, as direct comparative studies for this specific 1,2-thiazole scaffold are not available.

Role of the 1,2-Thiazole Heterocycle in Biological Recognition

The 1,2-thiazole (isothiazole) ring serves as a fundamental scaffold for orienting the key functional groups—the acetic acid moiety and the bromine atom—in a specific three-dimensional arrangement for interaction with biological targets. This heterocyclic core is not merely a passive linker but actively participates in binding through various non-covalent interactions.

The nitrogen and sulfur heteroatoms of the isothiazole (B42339) ring can act as hydrogen bond acceptors, while the aromatic nature of the ring allows for potential π-π stacking interactions with aromatic residues in a protein's binding site. The specific arrangement of these heteroatoms in the 1,2-position is distinct from the more commonly studied 1,3-thiazole and is likely to lead to unique binding modes and target selectivities.

The importance of the heterocyclic core is a well-established principle in medicinal chemistry, with different heterocycles conferring distinct pharmacological profiles. For instance, isothiazole derivatives have been investigated for a range of biological activities, including as antiviral and anti-inflammatory agents, highlighting the versatility of this scaffold. researchgate.net

Examination of Peripheral Substituents on the Aromatic Rings (if applicable to broader thiazole acetic acid derivatives)

While this compound itself does not possess an additional aromatic ring, many biologically active thiazole acetic acid derivatives incorporate phenyl or other aromatic groups. The substitution patterns on these peripheral rings offer another avenue for modulating pharmacological activity.

In studies of related thiazole derivatives, substituents on an appended phenyl ring have been shown to significantly influence biological outcomes. For example, electron-withdrawing groups (like nitro) and electron-donating groups (like methoxy) in the para position of a benzene (B151609) ring attached to a thiazole moiety were found to be beneficial for antimicrobial activity. nih.gov The position of these substituents (ortho, meta, or para) can also dramatically alter activity by affecting the molecule's conformation and interaction with the target.

Table 3: Impact of Phenyl Ring Substituents on the Activity of Related Thiazole Derivatives

| Substituent (Position) | Nature of Substituent | Observed Impact on Biological Activity (in related compounds) |

| 4-Nitro | Electron-withdrawing | Enhanced antimicrobial activity nih.gov |

| 4-Methoxy | Electron-donating | Enhanced antimicrobial activity nih.gov |

| 2-Chloro | Electron-withdrawing | Potent anti-inflammatory activity in some series researchgate.net |

| 3,5-Dichloro | Electron-withdrawing | Abolished antibacterial effect in one study nih.gov |

Note: This data is derived from studies on various thiazole derivatives and illustrates general SAR trends for peripheral aromatic substituents.

Conformational Flexibility and its Correlation with Biological Response

The bromine atom at the 4-position can sterically hinder the rotation of the acetic acid side chain, potentially locking it into a more restricted set of conformations. This conformational constraint can be advantageous if it pre-organizes the molecule in its bioactive conformation, leading to higher binding affinity. However, it could also be detrimental if it prevents the molecule from adopting the necessary shape for binding.

Computational studies, such as molecular modeling and conformational analysis, are valuable tools for understanding the relationship between a molecule's conformational preferences and its biological activity. While specific conformational studies on this compound are not publicly available, the principle that conformational rigidity can enhance potency is a cornerstone of rational drug design.

Future Research Directions and Unexplored Chemical Space

Design and Synthesis of Novel Analogues with Enhanced Potency and Selectivity

The core structure of 2-(4-Bromo-1,2-thiazol-5-yl)acetic acid provides multiple points for chemical modification to generate a library of novel analogues. The primary goal of such derivatization is to enhance biological potency, improve selectivity for a specific target, and optimize pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this context, guiding the rational design of new compounds. academie-sciences.frbenthamscience.com

Key synthetic strategies would involve:

Modification of the Thiazole (B1198619) Ring: The bromine atom at the C4 position is a key handle for synthetic elaboration. It can be replaced or modified through various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to introduce a wide array of substituents, such as aryl, alkyl, or alkynyl groups. These modifications can significantly influence the compound's steric and electronic properties, impacting its interaction with biological targets.

Functionalization of the Acetic Acid Moiety: The carboxylic acid group can be converted into esters, amides, or other bioisosteres. Amide coupling with diverse amines can generate a library of derivatives with varying polarity and hydrogen-bonding capabilities, which is a common strategy for optimizing drug candidates. mdpi.com

Combination with Other Bioactive Scaffolds: A promising approach involves combining the thiazole acetic acid moiety with other known pharmacophores into a single molecule. nih.gov This molecular hybridization can lead to compounds with synergistic or multi-target activities.

| Modification Site | Synthetic Strategy | Potential New Functional Group | Objective |

|---|---|---|---|

| C4-Position (Bromine) | Suzuki Coupling | Aryl, Heteroaryl | Enhance target binding through π-π stacking |

| C4-Position (Bromine) | Sonogashira Coupling | Alkynyl | Introduce rigidity and explore new binding vectors |

| Acetic Acid Moiety | Amide Coupling | Substituted Amides | Modulate solubility and hydrogen bonding |

| Acetic Acid Moiety | Esterification | Esters | Create prodrugs for improved bioavailability |

Exploration of Alternative Biological Targets for this compound and its Derivatives

The thiazole ring is a privileged scaffold found in compounds targeting a wide range of diseases. nih.govresearchgate.net While some bromothiazole structures are noted for antifungal properties, a comprehensive screening of this compound and its future analogues against a diverse panel of biological targets is a critical research direction.

Potential therapeutic areas and targets for exploration include:

Anticancer Activity: Thiazole derivatives are components of several anticancer drugs, acting as inhibitors of crucial enzymes like protein kinases, or interfering with cell cycle processes. nih.govnih.gov Screening against various cancer cell lines (e.g., breast, colon, lung) and specific enzymatic targets like tyrosine kinases or cyclin-dependent kinases (CDKs) could uncover potential antiproliferative agents. mdpi.com

Anti-inflammatory Effects: The acetic acid residue is a feature of many non-steroidal anti-inflammatory drugs (NSAIDs). Thiazole-containing compounds have been investigated as inhibitors of enzymes like cyclooxygenase (COX-1 and COX-2), which are key mediators of inflammation. cumhuriyet.edu.trresearchgate.net

Antimicrobial Activity: Beyond fungi, thiazole derivatives have shown promise as antibacterial agents. nih.gov Analogues could be tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including drug-resistant strains, to identify new antimicrobial leads.

Neurological Disorders: Some thiazole-containing molecules have been explored as central nervous system (CNS) agents, including as cholinesterase inhibitors for conditions like Alzheimer's disease. academie-sciences.frnih.gov

| Therapeutic Area | Potential Biological Target | Rationale / Example |

|---|---|---|

| Oncology | Tyrosine Kinases, CDKs | Dasatinib is a thiazole-containing kinase inhibitor. nih.gov |

| Inflammation | Cyclooxygenase (COX) Enzymes | Thiazole derivatives have been synthesized as selective COX-1 inhibitors. cumhuriyet.edu.tr |

| Infectious Diseases | Bacterial DNA Gyrase, Fungal Enzymes | Thiazoles are known to possess broad-spectrum antimicrobial properties. nih.gov |

| Neurodegeneration | Acetylcholinesterase (AChE) | Thiazole scaffolds have been investigated for AChE inhibition. academie-sciences.fr |

Development of Advanced Analytical Techniques for Comprehensive Characterization

The unambiguous structural confirmation and purity assessment of this compound and its novel analogues are paramount. While standard techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental, advanced methods can provide deeper insights.

Future characterization should incorporate:

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are essential to definitively assign the proton and carbon signals, especially for complex, novel analogues.

High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the molecule, which is crucial for confirming the elemental composition and verifying the successful synthesis of target compounds. mdpi.com

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction offers the ultimate structural proof, providing precise information on bond lengths, angles, and three-dimensional conformation.

Advanced Chromatographic Methods: The use of chiral High-Performance Liquid Chromatography (HPLC) would be necessary if stereocenters are introduced into the analogues, allowing for the separation and characterization of individual enantiomers. Quantitative analysis often relies on sensitive techniques like HPLC or Gas Chromatography (GC) coupled with mass spectrometry. hovione.com

| Technique | Information Provided | Application Focus |

|---|---|---|

| 1D/2D NMR (1H, 13C, COSY) | Connectivity of atoms, chemical environment | Primary structure elucidation |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental formula | Confirmation of molecular identity |

| FTIR Spectroscopy | Presence of functional groups (e.g., C=O, O-H) | Verification of key chemical bonds |

| X-ray Crystallography | 3D molecular structure and stereochemistry | Unambiguous structural confirmation of crystalline solids |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Modern drug discovery is increasingly driven by computational approaches. Artificial Intelligence (AI) and Machine Learning (ML) can significantly accelerate the exploration of the chemical space around this compound. nih.gov

Key applications include:

Predictive Modeling: ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing datasets of thiazole derivatives to predict the biological activity of newly designed, virtual analogues. researchgate.net This allows researchers to prioritize the synthesis of compounds with the highest probability of success. nih.gov

Virtual High-Throughput Screening (vHTS): AI-driven platforms can screen vast virtual libraries of potential thiazole derivatives against 3D models of biological targets (e.g., enzyme active sites) to identify promising candidates based on predicted binding affinity and interactions. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for desired properties, such as high potency against a specific target and favorable drug-like characteristics. These models can propose novel thiazole-based structures that human chemists might not have conceived.

Synthesis Planning: AI tools are also being developed to assist in retrosynthetic analysis, helping chemists devise the most efficient synthetic routes to produce the target analogues.

| Discovery Stage | AI / ML Application | Objective |

|---|---|---|

| Hit Identification | Virtual High-Throughput Screening | Screen large libraries to find initial active compounds. nih.gov |

| Lead Generation | Generative Models (De Novo Design) | Design novel molecules with improved properties. |

| Lead Optimization | Predictive Modeling (QSAR, ADMET) | Predict activity and drug-like properties to refine candidates. nih.gov |

| Chemical Synthesis | Retrosynthesis Prediction | Propose efficient synthetic pathways. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.